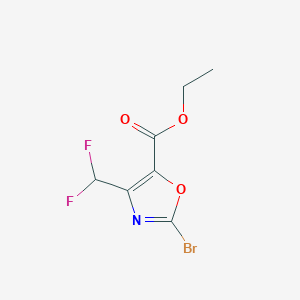

Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate is a chemical compound with the molecular formula C7H6BrF2NO3 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The ring is substituted with a bromine atom, a difluoromethyl group, and an ethyl carboxylate group .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . For more specific physical and chemical properties such as density, melting point, and boiling point, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier.Applications De Recherche Scientifique

Palladium-catalyzed Direct (Hetero)Arylation

Ethyl oxazole-4-carboxylate has been employed in palladium-catalyzed direct (hetero)arylation processes, offering an efficient pathway to (hetero)aryloxazoles. This method facilitates the regiocontrolled introduction of iodo-, bromo-, and chloro(hetero)aromatics into the oxazole ring, leading to the synthesis of natural products like balsoxin and texaline. The approach demonstrates the compound's utility in constructing complex heterocyclic structures efficiently (Verrier et al., 2008).

Solvent-Free Synthesis of Oxazoline-Thiones

The compound has also found application in the solvent-free synthesis of functionalized 1,3-oxazoline-2-thiones. This synthesis involves the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate, facilitated by N-methylimidazole. Such processes underscore the compound's versatility in heterocyclic chemistry, enabling the preparation of sulfur-containing heterocycles under environmentally benign conditions (Yavari et al., 2008).

Synthesis of Thiazole Derivatives

Another area of application involves the synthesis of thiazole derivatives, where ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate serves as a precursor. The compound's reactivity towards thioureas and other nitrogen-containing nucleophiles has been leveraged to generate a variety of thiazole analogs, highlighting its role in expanding the diversity of available thiazole-based molecules for further application in medicinal chemistry and material science (Tanaka et al., 1991).

Development of Fluorescent Probes

Research has also explored the conversion of ethyl oxazole-4-carboxylates into fluorescent probes. By employing specific synthetic transformations, researchers have developed compounds with significant fluorescence quantum yields and solvent sensitivity. These properties make such derivatives valuable tools in biochemical and medical research, where they can be used as fluorescent markers for various applications (Ferreira et al., 2010).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

Propriétés

IUPAC Name |

ethyl 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO3/c1-2-13-6(12)4-3(5(9)10)11-7(8)14-4/h5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOJPFVKGPASEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2976462.png)

![4-[[2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2976470.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2976475.png)

![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2976480.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B2976483.png)